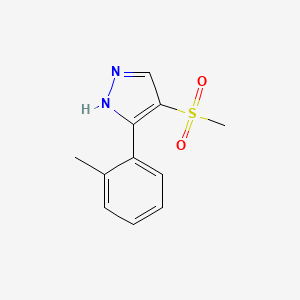

4-(Methylsulfonyl)-3-(o-tolyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2S |

|---|---|

Molecular Weight |

236.29 g/mol |

IUPAC Name |

5-(2-methylphenyl)-4-methylsulfonyl-1H-pyrazole |

InChI |

InChI=1S/C11H12N2O2S/c1-8-5-3-4-6-9(8)11-10(7-12-13-11)16(2,14)15/h3-7H,1-2H3,(H,12,13) |

InChI Key |

TZGWPWHHKAWXSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=NN2)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Methylsulfonyl 3 O Tolyl 1h Pyrazole and Its Analogues

Historical Development of Synthetic Routes to Pyrazole (B372694) Derivatives

The foundation of pyrazole synthesis was laid in the late 19th century with the development of two seminal methods that are still fundamental to heterocyclic chemistry.

The Knorr Pyrazole Synthesis (1883): Ludwig Knorr reported the first general synthesis of pyrazoles, which involves the condensation reaction between a hydrazine (B178648) (or its derivatives) and a 1,3-dicarbonyl compound. jk-sci.com This reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. A significant challenge of the Knorr synthesis, particularly with unsymmetrical dicarbonyl compounds and substituted hydrazines, is the potential formation of two different regioisomers. jk-sci.com

The Pechmann Pyrazole Synthesis (1898): German chemist Hans von Pechmann developed an alternative route involving the reaction of diazomethane with acetylenes. This method represents an early example of a 1,3-dipolar cycloaddition reaction to form the pyrazole core.

These classical methods established the primary routes to the pyrazole nucleus—either through condensation of a C-C-C unit with a N-N unit or through cycloaddition. Over the decades, these fundamental reactions have been extensively modified and expanded upon to improve yields, control regioselectivity, and broaden the scope of accessible derivatives.

| Historical Synthesis Method | Reactants | Year Developed | Key Features |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound + Hydrazine | 1883 | Acid-catalyzed condensation; can produce regioisomeric mixtures. jk-sci.com |

| Pechmann Pyrazole Synthesis | Acetylene + Diazomethane | 1898 | 1,3-Dipolar cycloaddition; foundational for cycloaddition approaches. |

Contemporary Synthetic Approaches for 4-(Methylsulfonyl)-3-(o-tolyl)-1H-pyrazole

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for constructing complex pyrazole structures like this compound.

Controlling the orientation of substituents on the pyrazole ring is a critical aspect of modern synthesis. For a molecule like this compound, ensuring the correct placement of the o-tolyl group at position 3 and the methylsulfonyl group at position 4 is paramount.

Several strategies have been developed to achieve high regioselectivity:

Use of Pre-functionalized Substrates: One effective approach is to use starting materials where the desired regiochemistry is already fixed. For instance, the reaction of α-diazo-β-ketosulfones with nitroalkenes has been shown to afford sulfonylpyrazoles as single regioisomers in excellent yields at room temperature. acs.org This method provides a direct route to 4-sulfonylated pyrazoles.

Directed Cyclizations: The use of directing groups or specific precursors can guide the cyclization process. For example, the reaction of α-benzotriazolyl-α,β-unsaturated ketones with monosubstituted hydrazines leads to the regioselective formation of pyrazolines, which can then be converted to the desired pyrazoles. acs.org

Ylide Chemistry: A modern, transition-metal-free method involves the reaction of vinyl sulfoxonium ylides with aryl diazonium salts. This approach offers a novel and highly regioselective pathway to N-aryl pyrazoles, where the substitution pattern of the ylide dictates the final arrangement of substituents on the pyrazole core. organic-chemistry.org

The principles of green chemistry, which aim to reduce waste and environmental impact, have been increasingly applied to pyrazole synthesis. nih.govbenthamdirect.com These approaches are not only environmentally responsible but often lead to higher efficiency and operational simplicity.

Key green strategies include:

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasonic waves can dramatically reduce reaction times and improve yields, often under solvent-free conditions. nih.govmdpi.com For instance, a one-pot synthesis of 3,5-disubstituted-1H-pyrazoles from α,β-unsaturated ketones and p-toluenesulfonhydrazide can be achieved in short reaction times with high yields using microwave activation. mdpi.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a central theme in green chemistry. nih.govtandfonline.com Many modern pyrazole syntheses are now performed in aqueous media or ethanol-water mixtures. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. An environmentally friendly method for synthesizing pyrazole derivatives involves the reaction of isocyanides and dialkyl acetylenedicarboxylates in the presence of 1,2-dibenzoylhydrazines using tetrabutylammonium bromide as a recyclable medium under solvent-free conditions. tandfonline.com

Catalysis plays a crucial role in modern organic synthesis by enabling reactions under milder conditions with greater efficiency and selectivity.

| Catalyst Type | Example Catalyst | Reaction | Key Advantages |

| Nanocatalyst | Nano-ZnO | Condensation of phenylhydrazine and ethyl acetoacetate | Green, eco-friendly, high yields (95%), short reaction times, easy work-up. nih.gov |

| Lewis Acid | Copper Triflate (Cu(OTf)₂) | Condensation of α,β-ethylenic ketones with hydrazines | Enables reaction and subsequent in-situ oxidation to form the pyrazole. nih.gov |

| Silver Catalyst | Silver Carbonate (Ag₂CO₃) | Aza-Michael addition of pyrazoles to vinyl sulfones | High regioselectivity for N-alkylation, mild conditions, excellent yields. tandfonline.com |

| Green Catalyst | Ammonium Chloride | Knorr pyrazole synthesis | Inexpensive, non-toxic, and environmentally benign catalyst. jetir.org |

| Photoredox Catalyst | Visible Light Catalyst | Reaction of hydrazine with Michael acceptors | Very mild reaction conditions, uses air as the terminal oxidant. organic-chemistry.org |

These catalytic systems offer significant advantages over traditional stoichiometric reagents, providing pathways to pyrazoles that are more efficient and sustainable.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. mdpi.combeilstein-journals.org The synthesis of pyrazoles and their fused derivatives has greatly benefited from MCR strategies.

For example, pyrano[2,3-c]pyrazoles can be synthesized in a one-pot, four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov This approach allows for the rapid assembly of complex heterocyclic systems from simple starting materials. MCRs are often catalyzed and can be performed under green conditions, such as in water or under ultrasound irradiation, making them powerful tools for modern drug discovery and development. nih.govmdpi.comacs.org

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound is of significant interest for structure-activity relationship studies. A prominent and structurally related class of compounds are the diarylpyrazoles, exemplified by the selective COX-2 inhibitor Celecoxib. benthamdirect.com The synthetic methodologies developed for Celecoxib and its derivatives are directly applicable to the synthesis of analogues of the target compound.

The core synthesis of these 1,3-diaryl or 3,5-diaryl pyrazoles typically relies on the Knorr condensation of a 1,3-diketone with an appropriately substituted hydrazine. acs.orgacs.org For example, the synthesis of Celecoxib analogues often involves the condensation of an arylhydrazine with a trifluoromethyl-substituted 1,3-diketone. acs.orgnih.gov

Key synthetic steps for analogues often include:

Construction of the 1,3-Diketone: The requisite 1,3-diketone bearing one of the aryl groups (e.g., an o-tolyl group) is synthesized.

Condensation with Hydrazine: The diketone is reacted with a hydrazine derivative that contains the second aryl group, which may already bear the methylsulfonyl moiety or a precursor group (like a nitro or amino group) that can be converted to it later. acs.org

Functional Group Interconversion: Post-pyrazole formation, functional groups on the aryl rings can be modified. For instance, an amino group can be converted via diazotization to an azido group or other functionalities. acs.org Similarly, a sulfonyl group can be introduced or modified.

These established routes provide a robust framework for generating a library of analogues of this compound, allowing for systematic exploration of the chemical space around this core structure.

Modification at the Pyrazole Nitrogen Atom (N-1)

The nitrogen at the N-1 position of the pyrazole ring is a common site for modification, significantly influencing the compound's physicochemical and pharmacological properties. The direct N-alkylation of 1H-pyrazoles is a primary method for introducing various substituents at this position.

One common strategy involves the reaction of the parent this compound with a range of alkylating agents in the presence of a base. The choice of base and solvent system can influence the regioselectivity of the alkylation, although for pyrazoles, N-1 substitution is generally favored.

Table 1: Examples of N-1 Alkylation Reactions on Pyrazole Scaffolds

| Alkylating Agent | Base | Solvent | Resulting N-1 Substituent |

| Benzyl halides | Superbasic conditions | Not specified | Benzyl |

| Halocarboxylic acid esters | Superbasic conditions | Not specified | Ester-containing alkyl groups |

| Bifunctional alkylating agents | Reflux | Acetone | Bridged bis(pyrazole) compounds |

Research has demonstrated the regioselective N-alkylation of 4-nitroso-1H-pyrazoles using superbasic conditions or by refluxing in acetone with various alkylating agents, yielding N-functionalized nitrosopyrazoles with up to 85% efficiency. researchgate.net Quantum-chemical calculations have further supported that N-alkylation is kinetically and thermodynamically more favorable than O-alkylation in these systems. researchgate.net Similar principles can be applied to the N-1 functionalization of this compound.

Substituent Variations at the o-tolyl Moiety (C-3)

Modification of the o-tolyl group at the C-3 position allows for the exploration of steric and electronic effects on the molecule's activity. Synthetic strategies typically involve the synthesis of the pyrazole ring from precursors already bearing the modified aryl group.

The classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a versatile method. To introduce variations at the o-tolyl moiety, one would start with a substituted 1-(o-tolyl)-1,3-dicarbonyl derivative. For instance, using a 1-(substituted-o-tolyl)butane-1,3-dione in a reaction with a hydrazine would yield a pyrazole with a corresponding substituted o-tolyl group at the C-3 position.

Another approach is through cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, on a pyrazole core bearing a reactive handle (e.g., a halogen) at the C-3 position. While this is a common strategy for aryl-substituted pyrazoles, it would require the initial synthesis of a 3-halo-4-(methylsulfonyl)-1H-pyrazole, which could then be coupled with a variety of substituted o-tolylboronic acids or alkynes.

Modifications of the Methylsulfonyl Group (C-4)

The methylsulfonyl group at the C-4 position is a key pharmacophoric feature. Modifications at this position can modulate the electronic properties and hydrogen bonding capabilities of the molecule.

One synthetic route to introduce variations at the C-4 position starts with the synthesis of 4-unsubstituted pyrazoles, which can then undergo electrophilic substitution at the C-4 position. For example, a 3-(o-tolyl)-1H-pyrazole could be subjected to sulfonation followed by reduction and alkylation to introduce different alkylsulfonyl groups.

Alternatively, a more direct approach involves the introduction of a thioether at the C-4 position, which can then be oxidized to the corresponding sulfone. For instance, 4-thiocyanated pyrazoles can be synthesized from 4-unsubstituted pyrazoles using reagents like NH4SCN and an oxidant. beilstein-journals.org The resulting thiocyano group can be converted to a thiomethyl group by treatment with a Grignard reagent like CH3MgBr, which can then be oxidized to the methylsulfonyl group. beilstein-journals.org This method also allows for the introduction of other alkylthio groups that can be subsequently oxidized.

Table 2: Derivatization of 4-Thiocyanated Pyrazoles

| Reagent | Resulting C-4 Substituent |

| TMSCF3, Cs2CO3 | SCF3 |

| CH3MgBr | SCH3 |

These transformations provide a pathway to various sulfonyl derivatives at the C-4 position. beilstein-journals.org

Incorporation of Additional Pharmacophoric Moieties

To enhance the biological activity or to target multiple receptors, additional pharmacophoric moieties can be incorporated into the this compound structure. This can be achieved by attaching these moieties to the N-1, C-3, or C-4 positions through appropriate functional group handles.

For instance, a common strategy is to introduce a linker at the N-1 position that can be further functionalized. This could involve N-alkylation with a reagent containing a terminal functional group, such as a carboxylic acid, an amine, or a halogen. This functional group can then be used to couple another pharmacophore.

Similarly, if the o-tolyl group at C-3 is substituted with a reactive functional group (e.g., a hydroxyl or amino group), this can serve as an attachment point for other moieties. The synthesis of such precursors would follow standard organic chemistry methodologies for the preparation of substituted aromatic compounds.

Reaction Mechanism Studies in the Synthesis of this compound

The synthesis of the pyrazole ring itself is a well-studied process, with the cyclocondensation of hydrazines and 1,3-dicarbonyl compounds being a cornerstone. The mechanism of this reaction generally involves the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

More contemporary methods for pyrazole synthesis involve 1,3-dipolar cycloaddition reactions. For example, the reaction of a nitrile imine with an alkyne is a powerful tool for constructing the pyrazole ring. The regioselectivity of this cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile imine and the alkyne.

In the context of synthesizing this compound, a plausible 1,3-dipolar cycloaddition approach would involve the reaction of a nitrile imine derived from an o-tolylhydrazonoyl halide with an alkyne bearing a methylsulfonyl group. The regiochemical outcome would be a key consideration in such a synthesis.

Mechanistic studies of pyrazole synthesis have also explored metal-mediated pathways. For instance, titanium-mediated oxidative N-N coupling of diazatitanacycles has been investigated. nih.gov These studies reveal that the reaction can proceed through an inner-sphere coordination-induced oxidation mechanism, with the formation of a Ti-O bond being important in the rate-determining step when using oxidants like TEMPO. nih.gov

Preclinical Pharmacological Investigation of 4 Methylsulfonyl 3 O Tolyl 1h Pyrazole and Its Derivatives

In Vitro Biological Activity Assessment Methodologies

The preclinical evaluation of novel chemical entities such as 4-(Methylsulfonyl)-3-(o-tolyl)-1H-pyrazole and its derivatives involves a variety of in vitro methodologies to assess their biological activity and elucidate their mechanisms of action. These assays are crucial in the early stages of drug discovery for identifying promising lead compounds.

Cell-Based Assay Systems for Target Engagement

Cell-based assays are fundamental in determining the effect of a compound on cellular processes and confirming its engagement with intracellular targets. For compounds with anticancer potential, a common approach is the use of cytotoxicity assays against a panel of human cancer cell lines. For instance, derivatives of pyrazole (B372694) have been evaluated for their anti-proliferative effects against various cancer cell lines, including those from lung and breast cancer. dovepress.com The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. nih.gov This assay measures the metabolic activity of cells, which is indicative of their viability.

Furthermore, to understand the mechanism of cell death induced by a compound, apoptosis assays are employed. Techniques such as annexin V/ethidium homodimer III staining can differentiate between apoptotic and necrotic cells, providing insights into the mode of action of the test compound. nih.gov

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for quantifying the potency of a compound against a specific enzymatic target. These assays are typically performed in a cell-free system using purified or recombinant enzymes. The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For pyrazole derivatives targeting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), specific enzyme inhibition kits are commercially available. nih.gov These assays often rely on principles like fluorescence resonance energy transfer (FRET) or luminescence to measure enzyme activity.

Receptor Binding Studies

Exploration of Potential Biological Targets for this compound

The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, suggesting that this compound could interact with a range of biological targets. mdpi.comnih.govglobalresearchonline.net

Kinase Inhibition Profiles (e.g., EGFR)

The pyrazole nucleus is a common feature in many kinase inhibitors. researchgate.net Derivatives of pyrazole have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. nih.govnih.gov The inhibitory potential of these compounds against EGFR is typically determined through in vitro kinase inhibition assays. For example, a pyrazole derivative, compound 4a, demonstrated an IC50 value of 0.31 ± 0.008 μM against EGFR. nih.gov In another study, a new indenopyrazole derivative, compound 4, showed an IC50 value of 17.58 µM against EGFR tyrosine kinase. nih.gov While these data are for derivatives, they suggest that the pyrazole scaffold can be a basis for developing EGFR inhibitors.

| Compound | IC50 against EGFR (μM) | Reference |

|---|---|---|

| Pyrazole Derivative 4a | 0.31 ± 0.008 | nih.gov |

| Indenopyrazole 4 | 17.58 | nih.gov |

| Erlotinib (Reference) | 0.11 ± 0.008 | nih.gov |

| Erlotinib (Reference) | 0.04 | nih.gov |

Enzyme Modulatory Activities (e.g., Soluble Epoxide Hydrolase, sEH)

While specific data on the modulatory activity of this compound on soluble epoxide hydrolase (sEH) is not available, the pyrazole structure is of interest in the design of enzyme modulators. There is no direct evidence in the searched literature to suggest that this compound is an inhibitor of sEH. The exploration of pyrazole-containing compounds as modulators of various enzymes remains an active area of research.

Antimicrobial Activity Mechanisms

The pyrazole nucleus is a core component of many compounds screened for antimicrobial properties. mdpi.comresearchgate.net Derivatives have been shown to target various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov However, the precise mechanism of action for many pyrazole derivatives has not been fully elucidated. nih.gov

General proposed mechanisms for the antimicrobial action of the broader pyrazole class include:

Disruption of the Bacterial Cell Wall : Certain pyrazole-derived hydrazones have demonstrated an ability to disrupt the bacterial cell wall, leading to bactericidal or bacteriostatic effects. nih.gov

Inhibition of Essential Enzymes : Molecular docking studies on some pyrazole-thiazole hybrids suggest that their potent activity against resistant strains like MRSA may stem from the inhibition of bacterial topoisomerase II and topoisomerase IV. nih.gov Other studies have predicted that pyrazole derivatives can act as inhibitors of S. aureus DNA gyrase. nih.gov

Inhibition of Virulence Factors : Some N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives have been found to inhibit the production of caseinase, a soluble enzymatic factor, in E. coli.

While various pyrazole derivatives bearing a methylsulfonyl group have been synthesized and tested for antimicrobial activity, these studies primarily report on the screening results rather than detailed mechanistic pathways. tandfonline.com

Table 1: Antimicrobial Screening Data for Selected Pyrazole Derivatives

| Compound Class | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains & A. baumannii | MIC values in the range of 0.78–1.56 μg/ml | nih.gov |

| Pyrazole-thiazole derivatives | MRSA | MBC values of <0.2 μM | nih.gov |

| Triazine-fused pyrazole derivatives | S. epidermidis | MIC of 0.97 μg/ml | nih.gov |

| Triazine-fused pyrazole derivatives | Enterobacter cloacae | MIC of 0.48 μg/ml | nih.gov |

Anti-inflammatory Pathways

The anti-inflammatory properties of pyrazole derivatives are well-documented, with the most prominent mechanism being the inhibition of cyclooxygenase (COX) enzymes. ijpsjournal.comnih.gov Compounds structurally related to this compound, which feature a methylsulfonylphenyl group, are particularly noted for their potent and selective inhibition of COX-2. ijpsjournal.comnih.gov This selectivity is a key feature of the diarylheterocycle class of anti-inflammatory agents, which includes the commercial drug Celecoxib. nih.gov

Key anti-inflammatory pathways associated with this class of compounds include:

COX-2 Inhibition : The methylsulfonyl (SO2Me) group plays a crucial role in binding to the active site of the COX-2 enzyme. ijpsjournal.com Novel 1-aryl-3-(4-methylsulfonylphenyl) pyrazole derivatives have shown significant selective COX-2 inhibition with IC50 values as low as 0.059 µM. nih.gov This inhibition blocks the conversion of arachidonic acid to prostaglandins (B1171923) (like PGE2), which are key mediators of inflammation and pain. ijpsjournal.comnih.gov

NF-κB Pathway Suppression : Pyrazole derivatives can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. ijpsjournal.com This is a critical pathway that controls the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). ijpsjournal.com The mechanism may involve the disruption of IκB kinase activity. ijpsjournal.com

MAPK Pathway Modulation : Mitogen-activated protein kinase (MAPK) signaling pathways, including p38MAPK, ERK1/2, and JNK, are involved in cellular processes that lead to inflammation. mdpi.commdpi.com Various pyrazole and imidazo-pyrazole compounds have been shown to interfere with the phosphorylation of these kinases, thereby blocking downstream inflammatory events. mdpi.commdpi.com

5-Lipoxygenase (5-LOX) Inhibition : Some pyrazole analogues also target the 5-LOX enzyme, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators. ijpsjournal.comnih.gov This can lead to a dual-action anti-inflammatory effect by addressing both prostaglandin and leukotriene pathways. ijpsjournal.com

Table 2: COX-2 Inhibition by 1-Aryl-3-(4-methylsulfonylphenyl) Pyrazole Derivatives

| Compound ID | COX-2 IC50 (µM) | In vivo Anti-inflammatory Activity (% Edema Inhibition) | Reference |

|---|---|---|---|

| 8a | 0.061 | 87.9 | nih.gov |

| 8b | 0.064 | 72.5 | nih.gov |

| 8e | 0.059 | 78.4 | nih.gov |

| 9a | 0.063 | 75.3 | nih.gov |

| 9b | 0.065 | 67.5 | nih.gov |

Other Potential Biological Targets

Beyond their antimicrobial and anti-inflammatory activities, pyrazole derivatives containing the methylsulfonylphenyl scaffold have been investigated for other therapeutic applications, most notably in oncology.

Anticancer Activity : Several studies have demonstrated the antiproliferative properties of pyrazoles with a methylsulfonyl moiety. nih.gov For instance, certain 1-aryl-3-(4-methylsulfonylphenyl) pyrazole derivatives exhibited considerable antiproliferative effects against liver, colon, and breast cancer cell lines. nih.gov A study on novel pyrazolines linked to a 4-methylsulfonylphenyl scaffold also reported significant antitumor activity.

Enzyme Inhibition : The pyrazole core is versatile and has been incorporated into drugs targeting a wide range of enzymes. nih.gov While not specific to the tolyl-substituted variant, pyrazole-containing drugs have been developed as inhibitors of Dipeptidyl peptidase-4 (DPP-4), Phosphodiesterase 5 (PDE5), and Anaplastic lymphoma kinase (ALK). nih.gov

Mechanistic Studies of Biological Actions

Molecular Pathway Elucidation

The mechanistic basis for the biological actions of methylsulfonylphenyl-containing pyrazoles is most clearly defined in the context of inflammation. The primary molecular event is the selective binding to and inhibition of the COX-2 enzyme. ijpsjournal.comnih.gov This action directly curtails the synthesis of pro-inflammatory prostaglandins from arachidonic acid. nih.gov

Furthermore, these compounds can modulate key intracellular signaling cascades. By suppressing the NF-κB pathway, they prevent the nuclear translocation of this transcription factor, thereby downregulating the expression of a suite of pro-inflammatory genes, including those for cytokines and other inflammatory mediators like inducible nitric oxide synthase (iNOS). ijpsjournal.com The ability of pyrazoles to interfere with MAPK phosphorylation (p38, ERK, JNK) represents another critical layer of their anti-inflammatory mechanism, as these pathways are central to the cellular response to inflammatory stimuli. mdpi.commdpi.com

Cellular Response Analysis

The molecular pathway activities of these pyrazole derivatives translate into observable effects at the cellular level.

Reduction of Inflammatory Mediators : In cellular models of inflammation, such as in macrophages, treatment with pyrazole derivatives has been shown to reduce the production of nitric oxide (NO). ijpsjournal.com

Cell Cycle Arrest : In the context of anticancer research, pyrazoline derivatives with a 4-methylsulfonylphenyl scaffold have been shown to induce cell cycle arrest in human leukemia (HL-60) cells. The percentage of cells in the S and G2/M phases significantly increased, indicating a halt in cell proliferation.

Induction of Apoptosis : The same study demonstrated that these pyrazoline derivatives could induce apoptosis (programmed cell death) in cancer cells. This was evidenced by a significant increase in the percentage of cells in the pre-G1 phase of the cell cycle.

Table 3: Cellular Responses to Pyrazoline Derivatives with a 4-Methylsulfonylphenyl Scaffold

| Cellular Process | Observation | Cell Line | Reference |

|---|---|---|---|

| Cell Cycle | Arrest at S/G2 phase | HL-60 | |

| Apoptosis | Increase in pre-G1 phase cells (8.07–13.69% vs 1.71% control) | HL-60 | |

| Proliferation | Antiproliferative effect with IC50 values from 6.77-19.71 µM | Liver, Colon, Breast Cancer | nih.gov |

Structure Activity Relationship Sar Studies of 4 Methylsulfonyl 3 O Tolyl 1h Pyrazole Derivatives

Methodologies for SAR Elucidation

The elucidation of the structure-activity relationships of 4-(Methylsulfonyl)-3-(o-tolyl)-1H-pyrazole and its derivatives employs a variety of scientific methodologies. A cornerstone of this exploration is chemical synthesis , which allows for the systematic modification of the lead compound. nih.gov By creating a library of analogs with variations in the substituents on the pyrazole (B372694) ring, the tolyl group, and the sulfonyl moiety, researchers can directly assess the impact of these changes on biological activity.

In vitro enzyme inhibition assays are fundamental to quantifying the potency of these synthesized derivatives. For compounds targeting cyclooxygenase (COX) enzymes, for instance, assays measuring the inhibition of COX-1 and COX-2 isoforms provide crucial data on both the potency and selectivity of the analogs. This information is vital for understanding the therapeutic potential and possible side effects.

Molecular modeling techniques, including molecular docking and dynamics simulations, offer a computational lens to visualize and analyze the interactions between the pyrazole derivatives and their biological targets at the atomic level. These methods help in rationalizing the observed SAR data by illustrating how different functional groups contribute to binding affinity and receptor recognition.

Impact of Substituent Variation on Biological Potency and Selectivity

The biological activity of this compound derivatives is intricately linked to the nature and position of their constituent chemical groups. SAR studies have dissected the individual contributions of the methylsulfonyl group, the o-tolyl moiety, and the central pyrazole core.

Role of the Methylsulfonyl Group in Activity

The methylsulfonyl (-SO2CH3) group at the 4-position of the pyrazole ring is a key determinant of the biological activity for many compounds in this class. In the context of COX-2 inhibitors, this group is known to be crucial for selective binding. nih.gov Molecular docking studies have revealed that the sulfonyl oxygen atoms can form critical hydrogen bonds with amino acid residues within the active site of the COX-2 enzyme. nih.gov This interaction is a defining feature that contributes to the high affinity and selectivity of these compounds for COX-2 over the COX-1 isoform. The methyl group itself can also engage in hydrophobic interactions within the enzyme's binding pocket, further stabilizing the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, 2D- and 3D-QSAR studies have been instrumental in predicting the potency of novel analogs and in providing insights into the structural requirements for optimal activity. biointerfaceresearch.com

In a typical QSAR study, a set of synthesized pyrazole derivatives with known biological activities (e.g., IC50 values for enzyme inhibition) is used as a training set. Molecular descriptors, which are numerical representations of various physicochemical properties of the molecules (e.g., steric, electronic, and hydrophobic parameters), are calculated for each compound. Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to develop a mathematical equation that correlates these descriptors with the observed biological activity. biointerfaceresearch.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For pyrazole (B372694) derivatives, docking simulations are instrumental in predicting their binding modes and affinities to biological targets. eurasianjournals.com This approach is crucial in structure-based drug design, allowing researchers to screen virtual libraries of compounds and prioritize those with the highest potential for potent biological activity.

For instance, in the context of cyclooxygenase-2 (COX-2) inhibitors, a class to which many pyrazole derivatives belong, docking studies are used to evaluate how these molecules fit into the enzyme's active site. pjmhsonline.comnih.gov The process involves preparing the 3D structure of the target protein and the ligand, defining a binding site (grid box), and then using a scoring function to rank the different binding poses based on their predicted binding affinity. actapharmsci.com

A critical aspect of molecular docking is the identification and analysis of the binding site within the target macromolecule. For pyrazole derivatives targeting enzymes like COX-2, the active site is a well-defined hydrophobic channel. Computational tools can predict how ligands like 4-(Methylsulfonyl)-3-(o-tolyl)-1H-pyrazole orient themselves within this pocket.

The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, between the ligand and the amino acid residues of the protein. pjmhsonline.com For example, the sulfonamide or methylsulfonyl group, a common feature in selective COX-2 inhibitors, often forms crucial hydrogen bonds with residues like His90, Arg513, and Gln192 in the COX-2 active site. The tolyl group can engage in hydrophobic interactions with residues such as Val523, Ala527, and Leu352, anchoring the ligand within the binding pocket. Understanding these interactions is fundamental for designing derivatives with improved selectivity and potency. nih.gov

Binding affinity, often expressed as a docking score in units of kcal/mol, is a measure of the strength of the interaction between a ligand and its target. pjmhsonline.comactapharmsci.com Docking programs employ scoring functions to estimate this value, which helps in ranking and prioritizing compounds during virtual screening. Lower binding energy values typically indicate a more stable ligand-protein complex and potentially higher biological activity.

Studies on various pyrazole derivatives have demonstrated a wide range of binding affinities depending on their specific substitutions. For example, virtual screening of celecoxib derivatives, which share the pyrazole core, has identified compounds with docking scores significantly better than the parent drug. pjmhsonline.comactapharmsci.com These computational predictions provide a quantitative measure to guide the selection of candidates for synthesis and further biological evaluation. nih.gov

Table 1: Example Docking Scores of Pyrazole Derivatives Against COX-2

| Compound | Docking Score (kcal/mol) | Reference |

|---|---|---|

| Celecoxib | -11.45 | pjmhsonline.com |

| Derivative 1 | -14.91 | pjmhsonline.com |

| Derivative 2 | -16.99 | actapharmsci.com |

This table is illustrative and shows representative values for related compounds to demonstrate the concept of binding affinity estimation.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. nih.govnih.gov MD simulations are used to assess the stability of the docked conformation and to explore the flexibility of both the ligand and the protein. nih.govnih.gov

By simulating the movements of atoms and molecules over a specific period, researchers can verify the stability of key interactions predicted by docking. nih.gov For instance, an MD simulation can confirm whether the hydrogen bonds formed between the methylsulfonyl group of a pyrazole derivative and the COX-2 active site residues are maintained over time. These simulations reveal that stable complexes exhibit minor conformational changes and fluctuations, reinforcing the validity of the initial docking results. nih.govnih.gov This analysis is crucial for ensuring that the designed inhibitor remains effectively bound to its target under physiological conditions.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and properties of molecules like this compound. eurasianjournals.comresearchgate.net These methods are used to calculate various molecular properties, such as optimized geometry, charge distribution, and molecular orbital energies. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In the context of drug design, analyzing the HOMO and LUMO of this compound can help predict its ability to interact with biological targets through charge transfer mechanisms. nih.govwikipedia.org The spatial distribution of these orbitals indicates the regions of the molecule most likely to be involved in such interactions.

Table 2: Example HOMO-LUMO Energy Gaps for Related Compounds

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine Derivative | -6.59 (DFT) | -2.14 (DFT) | 4.45 | nih.gov |

This table provides illustrative data from a related pyrazole-containing compound to demonstrate the application of FMO analysis.

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. wuxiapptec.comresearchgate.net It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. mdpi.com ESP maps are color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the ESP map would likely show negative potential around the oxygen atoms of the methylsulfonyl group and the nitrogen atoms of the pyrazole ring, highlighting these areas as potential hydrogen bond acceptors. wuxiapptec.comnih.gov Conversely, the hydrogen atom on the pyrazole's nitrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor. This information is invaluable for understanding and predicting the non-covalent interactions that govern the binding of the molecule to its biological target. nih.gov

De Novo Drug Design Strategies Based on the this compound Scaffold

De novo drug design is a computational methodology aimed at generating novel molecular structures with a high likelihood of binding to a specific biological target. nih.gov These strategies can be broadly categorized as either structure-based or ligand-based, both of which can effectively utilize the this compound as a foundational scaffold.

Structure-Based De Novo Design: This approach is applicable when the three-dimensional structure of the target protein is known. The this compound scaffold can be docked into the active site, and its constituent parts can be analyzed for potential key interactions.

Scaffold Hopping and Fragment Growing: The core pyrazole ring serves as a stable anchor. Computational algorithms can then "grow" new functional groups or "link" fragments from different positions of the scaffold to optimize interactions with specific amino acid residues in the binding pocket.

Key Interactions: The methylsulfonyl group is a potent hydrogen bond acceptor, capable of forming strong interactions with donor residues like arginine or lysine. The o-tolyl group provides a bulky, hydrophobic moiety that can fit into corresponding hydrophobic pockets within the active site, contributing to binding affinity through van der Waals forces and π-π stacking interactions.

Ligand-Based De Novo Design: When the target's 3D structure is unavailable, but a set of known active ligands exists, ligand-based methods are employed. nih.gov These methods rely on the chemical features of the known binders to generate new molecules.

Scaffold Decoration: The this compound scaffold can be used as a starting point. The design process would involve "decorating" the scaffold by systematically replacing or modifying its substituents. For instance, the o-tolyl group could be substituted with various other aromatic or aliphatic groups to explore the structure-activity relationship (SAR) and improve properties such as potency or selectivity. The data from these modifications can be used to build a quantitative structure-activity relationship (QSAR) model, which mathematically relates the chemical structure to the biological activity. nih.gov

The following table outlines a hypothetical de novo design strategy using this scaffold.

Table 1: Hypothetical De Novo Design Strategy

| Design Step | Approach | Rationale for this compound Scaffold |

|---|---|---|

| 1. Core Placement | Structure-Based Docking | Place the pyrazole scaffold into the target's active site. |

| 2. Interaction Analysis | Energy Minimization | Identify key interactions formed by the methylsulfonyl (H-bond acceptor) and o-tolyl (hydrophobic) groups. |

| 3. Fragment Growth | Computational "Growing" | Add new chemical fragments from the pyrazole nitrogen or other positions to engage with unoccupied pockets of the active site. |

| 4. Scaffold Hopping | Bioisosteric Replacement | Replace the pyrazole core with other heterocycles while keeping the key interacting groups (sulfonyl and tolyl) to discover novel core structures. |

| 5. Scoring and Selection | Binding Energy Calculation | Rank the newly designed molecules based on their predicted binding affinity and select top candidates for synthesis. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dovepress.com A pharmacophore model can then be used as a 3D query in virtual screening to rapidly search large chemical databases for novel compounds with the potential for similar activity.

For a molecule like this compound, a pharmacophore model would be constructed based on its key chemical features. Studies on analogous pyrazole derivatives have successfully generated predictive pharmacophore models. For example, a study on pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues identified a five-point pharmacophore model with features including a hydrogen bond acceptor, aromatic rings, and hydrophobic groups as crucial for inhibitory activity. nih.gov

Based on its structure, the potential pharmacophoric features of this compound can be defined as follows:

Table 2: Potential Pharmacophoric Features of this compound

| Feature Type | Structural Origin | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (A) | Oxygen atoms of the methylsulfonyl group | Forms hydrogen bonds with donor groups in the receptor active site. |

| Aromatic Ring (R) | o-tolyl ring | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic Group (H) | o-tolyl ring and its methyl substituent | Occupies hydrophobic pockets in the binding site. |

| Aromatic Ring (R) | Pyrazole ring | Can engage in aromatic interactions. |

Once a pharmacophore model is developed and validated, it can be employed in a virtual screening campaign to identify new potential lead compounds from vast chemical libraries. nih.govresearchgate.net This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

The workflow for such a campaign is generally hierarchical, starting with a rapid but less precise screening method and progressing to more computationally intensive and accurate methods for the smaller subset of promising candidates.

Table 3: Hypothetical Virtual Screening Workflow

| Step | Action | Purpose |

|---|---|---|

| 1. Database Preparation | Acquire and filter large compound libraries (e.g., ZINC, ChEMBL). | Create a high-quality, diverse set of molecules for screening. |

| 2. Pharmacophore Screening | Use the 3D pharmacophore model as a query to rapidly filter the database. | Identify molecules that possess the required 3D arrangement of chemical features. |

| 3. Molecular Docking | Dock the hits from the pharmacophore screen into the 3D structure of the target protein. | Predict the binding mode and estimate the binding affinity of the potential hits. |

| 4. Scoring and Ranking | Use scoring functions to rank the docked compounds based on predicted affinity and interaction quality. | Prioritize the most promising candidates. |

| 5. Visual Inspection & Selection | Manually inspect the binding poses of the top-ranked compounds. | Select a final set of diverse and promising compounds for experimental validation. |

Through these computational techniques, the this compound scaffold can serve as a valuable starting point for the rational design and discovery of novel therapeutic agents.

Analytical and Spectroscopic Research Methodologies for 4 Methylsulfonyl 3 O Tolyl 1h Pyrazole

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR would be essential for the characterization of 4-(Methylsulfonyl)-3-(o-tolyl)-1H-pyrazole.

¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environments, and their proximity to one another. The expected ¹H NMR spectrum of this compound would show distinct signals for the protons on the pyrazole (B372694) ring, the o-tolyl group, and the methylsulfonyl group. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons to their specific positions within the molecule.

¹³C NMR Spectroscopy: This method would identify all the unique carbon atoms in the molecule. The spectrum would display characteristic signals for the carbon atoms of the pyrazole ring, the o-tolyl substituent, and the methylsulfonyl group. The chemical shifts would help in confirming the carbon framework of the compound.

No specific experimental ¹H or ¹³C NMR data for this compound is currently available in the public domain.

Mass Spectrometry (MS) Research

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula. The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern would reveal characteristic losses of fragments such as the methylsulfonyl group or parts of the o-tolyl ring, further corroborating the proposed structure.

Specific mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, have not been reported in available scientific literature.

Infrared (IR) Spectroscopy Research

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the pyrazole ring, the C-H bonds of the aromatic and methyl groups, the C=C and C=N bonds of the pyrazole and aromatic rings, and the S=O bonds of the methylsulfonyl group.

Detailed experimental IR absorption frequencies for this compound are not documented in publicly accessible sources.

X-ray Crystallography Studies

There are no published X-ray crystallographic studies or crystallographic information files (CIFs) available for this compound.

Chromatographic Methods Development for Purity Assessment and Separation

Chromatographic techniques are vital for assessing the purity of a compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of a pharmaceutical or chemical compound. A validated reversed-phase HPLC (RP-HPLC) method would be developed for the routine analysis of this compound. This would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), flow rate, and detection wavelength (using a UV detector). The method would be validated for its linearity, accuracy, precision, specificity, and robustness to ensure reliable and reproducible results.

Specific HPLC methodologies, including column type, mobile phase composition, flow rate, and retention time for this compound, have not been described in the available literature.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. While specific GC methodologies for the direct analysis of this compound are not extensively documented in publicly available literature, the principles of GC can be applied to this compound based on methods developed for structurally related molecules, such as other substituted pyrazoles and compounds containing a methylsulfonyl group.

GC is instrumental in determining the purity of a synthesized compound and for the quantitative analysis of its presence in various matrices. A GC method for this compound would typically involve its separation on a capillary column followed by detection using a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice of column, temperature programming, and detector would be optimized to achieve the desired separation and sensitivity.

For instance, research on other pyrazole derivatives has utilized GC for their analysis, often coupled with mass spectrometry (GC-MS) to identify fragmentation patterns that aid in structural elucidation. researchgate.net Similarly, validated GC-FID methods have been developed for the quantification of compounds containing the methylsulfonyl moiety, such as methylsulfonylmethane (MSM). researchgate.netresearchgate.net These existing methods provide a solid foundation for the development of a specific GC protocol for this compound. A sensitive and specific GC assay for imidazopyrazole in plasma has also been developed, which involved extraction and derivatization prior to GC analysis. nih.gov

The development of a robust GC method would be crucial for quality control in the synthesis of this compound and for its detection in various applications. The following table provides examples of GC conditions used for related compounds, which could serve as a starting point for method development for the title compound.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Structurally Related Compounds

| Parameter | Method for Methylsulfonylmethane (MSM) researchgate.net | Method for Imidazopyrazole nih.gov |

|---|---|---|

| Column | Fused silica cyanopropylphenylmethylpolysiloxane capillary column (30 m × 0.32 mm i.d., 1.8-μm film thickness) | OV-17 column |

| Injection Mode | Split (1:10) | Not specified |

| Sample Volume | 1.0 μL | Not specified |

| Injector Temperature | 190 °C | Not specified |

| Detector Temperature | 190 °C (FID) | Not specified (Nitrogen-specific detector) |

| Column Temperature | Isothermal at 190 °C | Isothermal |

| Carrier Gas | Helium (0.7 mL/min) | Not specified |

| Derivatization | None | Pentafluorobenzoyl chloride |

Advanced Characterization Techniques for Supramolecular Assemblies

The pyrazole moiety is known for its ability to participate in the formation of supramolecular assemblies through various non-covalent interactions, such as hydrogen bonding, π–π stacking, and anion–π interactions. researchgate.net The substituents on the pyrazole ring, namely the methylsulfonyl and o-tolyl groups in this compound, would influence the nature and geometry of these assemblies. The characterization of such supramolecular structures requires the application of advanced analytical techniques.

Single-crystal X-ray diffraction is the most definitive method for elucidating the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. This technique would be invaluable in determining how molecules of this compound arrange themselves to form supramolecular architectures. For example, studies on other pyrazole derivatives have revealed the formation of dimers, tetramers, chains, and even helical structures through N–H···N hydrogen bonds. mdpi.com

In addition to X-ray diffraction, a suite of spectroscopic and computational methods is employed to characterize supramolecular assemblies. Fourier-Transform Infrared (FT-IR) spectroscopy can provide evidence of hydrogen bonding through shifts in the N-H stretching frequency. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is used to confirm the molecular structure in solution and can also provide insights into intermolecular interactions. mdpi.comnih.gov

Computational techniques are increasingly used to complement experimental data. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal structure. researchgate.net Density Functional Theory (DFT) calculations can be used to study the energetics of different supramolecular arrangements and to analyze non-covalent interactions through methods like Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis. Thermal Gravimetric Analysis (TGA) can be employed to study the stability of the supramolecular assemblies and to detect the presence of solvent molecules within the crystal lattice. researchgate.net

The following table summarizes the advanced characterization techniques applicable to the study of supramolecular assemblies of pyrazole-containing compounds.

Table 2: Advanced Characterization Techniques for Supramolecular Assemblies of Pyrazole Derivatives

| Technique | Information Provided | Reference Application |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular and crystal structure, bond lengths, bond angles, intermolecular distances. | Characterization of coordination compounds and organic co-crystals containing pyrazole ligands. researchgate.net |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups and evidence of hydrogen bonding. | Characterization of pyrazole-based coordination compounds. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation in solution and solid-state, and investigation of intermolecular interactions. | Confirmation of the structure of newly synthesized indole-pyrazole hybrids. mdpi.com |

| Thermal Gravimetric Analysis (TGA) | Thermal stability of the assembly and presence of solvates. | Analysis of the thermal stability of Ni(II) and Co(II) coordination compounds with pyrazole-based ligands. researchgate.net |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in the crystal lattice. | Study of non-covalent interactions in pyrazole-based coordination compounds. researchgate.net |

| Density Functional Theory (DFT) | Calculation of interaction energies and analysis of non-covalent interactions (e.g., QTAIM, NCI plots). | Theoretical studies of π-stacking interactions in pyrazole-containing supramolecular assemblies. |

Future Research Directions and Translational Perspectives for 4 Methylsulfonyl 3 O Tolyl 1h Pyrazole Based Compounds

Emerging Synthetic Technologies for Analogues

The generation of diverse libraries of 4-(methylsulfonyl)-3-(o-tolyl)-1H-pyrazole analogues is crucial for establishing robust structure-activity relationships (SAR). Traditional synthetic methods are increasingly being supplemented or replaced by emerging technologies that offer greater efficiency, safety, and scalability.

Flow Chemistry: This technology provides enhanced control over reaction parameters, leading to improved yields and safety, particularly when handling potentially hazardous reagents like diazo compounds. nih.govmdpi.com A continuous-flow setup can significantly reduce reaction times compared to conventional batch methods; for instance, a process for synthesizing pyrazolopyrimidinones saw a reduction from 9 hours in batch to just 16 minutes in flow. nih.gov This approach is ideal for the rapid and scalable synthesis of pyrazole (B372694) libraries, enabling efficient exploration of chemical space around the core scaffold. mdpi.comnih.gov

Photocatalysis: Utilizing visible light to drive chemical reactions, photocatalysis offers a green and mild alternative for pyrazole synthesis. mdpi.com This method can be used for various transformations, including photoclick cycloadditions and oxidative deformylation reactions, allowing for the construction of the pyrazole ring under gentle conditions. springernature.com Photocatalytic methods have been successfully applied to generate 1,5-diaryl pyrazoles from arenediazoniums and arylcyclopropanols, proceeding rapidly at room temperature and showing compatibility with a wide range of functional groups. researchgate.net

C-H Functionalization: Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized starting materials. criver.com Transition-metal-catalyzed methods enable the direct introduction of aryl, alkyl, or other functional groups onto the pyrazole ring. criver.com While regioselectivity can be a challenge, recent advances have demonstrated ligand-controlled C-H alkenylation of N-alkylpyrazoles, showcasing the growing precision of this technology. criver.com This approach allows for late-stage modification of complex molecules, which is highly valuable in drug discovery.

Table 1: Comparison of Emerging Synthetic Technologies for Pyrazole Analogues

| Technology | Advantages | Challenges | Potential Application for Analogues |

|---|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, reduced reaction times, process automation. nih.govmdpi.com | Initial setup cost, potential for clogging. | Rapid library synthesis for SAR studies. |

| Photocatalysis | Mild reaction conditions, high functional group tolerance, green chemistry. mdpi.comresearchgate.net | Requires specialized photoreactor equipment. | Introduction of diverse substituents under non-invasive conditions. |

| C-H Functionalization | Atom economy, avoids pre-functionalization, late-stage modification. criver.com | Regioselectivity control, requirement for directing groups. criver.com | Direct modification of the pyrazole core to fine-tune properties. |

Integration with Phenotypic Screening Methodologies

Phenotypic screening, which assesses a compound's effect in a disease-relevant biological system without a preconceived target, is a powerful approach for discovering first-in-class medicines. youtube.com Integrating the screening of this compound analogues with advanced phenotypic platforms can uncover novel biological activities and mechanisms of action.

High-Content Imaging (HCI): HCI platforms enable the automated acquisition and analysis of cell images, allowing for the multiparametric quantification of phenotypic changes. nih.gov An HCI screen of a bioactive compound library, for example, successfully identified small molecules that modulate lysosomal pH in a neuronal cell model. nih.govresearchgate.net This methodology could be applied to screen pyrazole analogues to identify compounds that induce desired cellular phenotypes, such as apoptosis in cancer cells or restoration of normal morphology in diseased cells.

Advanced Cell Culture Models:

3D Spheroids and Organoids: These models more accurately mimic the complex microenvironment of solid tumors and tissues compared to traditional 2D cell cultures. nih.govnih.gov Patient-derived organoids (PDOs), in particular, retain the genetic and phenotypic heterogeneity of the original tumor, making them highly valuable for screening and predicting patient response to therapy. mdpi.comdrughunter.com Screening pyrazole libraries against a panel of cancer organoids could identify compounds effective against specific tumor subtypes. researchgate.net

Co-culture Systems: Cancer progression involves a complex interplay between tumor cells and their microenvironment. Co-culture models, such as the fluorescent cell cocultivation test (FCCT), allow for the simultaneous assessment of a compound's cytotoxicity against cancer cells and non-cancerous cells. nih.govcriver.com This approach was used to screen a library of 2,025 compounds, identifying a pyrazole-azepinoindole derivative with selective cytostatic effects on cancer cells. nih.govcriver.com

Target Deconvolution: A critical step following a successful phenotypic screen is the identification of the molecular target(s) responsible for the observed effect, known as target deconvolution. youtube.comnih.gov Techniques such as affinity-based protein profiling and computational inference can be used to identify the binding partners of active pyrazole compounds. nih.gov For instance, direct biochemical studies identified that pyrazolone-based compounds, found through a phenotypic screen for ALS therapeutics, interact directly with 14-3-3 isoforms to inhibit protein aggregation. nih.gov

Table 2: Advanced Phenotypic Screening Methodologies

| Methodology | Description | Application for Pyrazole Analogues |

|---|---|---|

| High-Content Imaging (HCI) | Automated microscopy and image analysis to quantify multiple phenotypic features simultaneously. nih.gov | Identifying compounds that induce specific cellular changes (e.g., apoptosis, neurite outgrowth). |

| 3D Spheroid/Organoid Models | In vitro cell cultures that mimic the three-dimensional structure and microenvironment of tissues. nih.govnih.gov | Assessing efficacy in a more physiologically relevant context, especially for anti-cancer activity. mdpi.com |

| Co-culture Screening | Culturing multiple cell types together (e.g., cancer and stromal cells) to model cellular interactions. criver.com | Identifying compounds with selective activity against cancer cells while sparing healthy cells. nih.gov |

| Target Deconvolution | Methods to identify the specific molecular target of a compound identified in a phenotypic screen. youtube.comnih.gov | Elucidating the mechanism of action for novel, active pyrazole compounds. nih.gov |

Exploration of Novel Therapeutic Areas and Target Identification

The pyrazole scaffold is a key component of numerous approved drugs and clinical candidates across various disease areas. nih.gov Analogues of this compound could be explored for efficacy in several therapeutic fields by targeting key proteins involved in disease pathogenesis.

Oncology: Pyrazole derivatives are well-established as kinase inhibitors. nih.govresearchgate.net Many function by targeting specific enzymes involved in tumor growth and survival. nih.gov Future research could focus on designing analogues that inhibit novel or multiple kinase targets.

Receptor Tyrosine Kinases: Targets like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) are crucial for tumor proliferation and angiogenesis. Pyrazole-based compounds have shown potent inhibitory activity against these targets. drughunter.com

Cell Cycle and Signaling Kinases: Enzymes such as CDKs (Cyclin-Dependent Kinases), PI3K (Phosphoinositide 3-kinase), and Akt are central to cell cycle progression and survival signaling. nih.gov Pyrazolo[4,3-c]pyridine derivatives have demonstrated potent antiproliferative activity against breast and colon cancer cell lines. nih.gov

Neurodegenerative Diseases: There is growing interest in pyrazole derivatives for the treatment of conditions like Alzheimer's and Parkinson's disease. nih.govbohrium.com Their adaptable structure allows them to interact with key enzymes and receptors implicated in neurodegeneration. researchgate.net

Cholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are a mainstay of Alzheimer's therapy. Pyrazole-based compounds have been designed as potent AChE inhibitors. youtube.com

Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used to treat Parkinson's disease. Pyrazole heterocycles are being extensively explored as scaffolds for developing new MAO-B inhibitors. nih.govbohrium.com

Protein Aggregation Inhibition: A hallmark of many neurodegenerative diseases is the aggregation of misfolded proteins. Pyrazolone compounds have been shown to inhibit mutant SOD1 aggregation, a key factor in amyotrophic lateral sclerosis (ALS). nih.gov

Table 3: Potential Therapeutic Targets for Pyrazole-Based Compounds

| Therapeutic Area | Target Class | Specific Examples | Rationale |

|---|---|---|---|

| Oncology | Protein Kinases | EGFR, VEGFR, CDKs, PI3K/Akt, Haspin Kinase nih.govdrughunter.comnih.gov | Inhibition of key pathways controlling cell proliferation, survival, and angiogenesis. |

| Neurodegenerative Diseases | Enzymes | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) youtube.combohrium.com | Modulation of neurotransmitter levels and reduction of oxidative stress. |

| Chaperone Proteins | 14-3-3 isoforms nih.gov | Inhibition of pathological protein aggregation. | |

| Inflammatory Diseases | Enzymes | Cyclooxygenase-2 (COX-2) | Well-established anti-inflammatory mechanism for pyrazole-containing drugs. |

Development of Advanced Computational Tools for Compound Optimization

Computational chemistry has become an essential component of modern drug discovery, enabling the rapid and cost-effective design and optimization of lead compounds. enamine.net For this compound analogues, these tools can guide synthesis, predict activity, and elucidate mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity.

2D and 3D-QSAR: These models use descriptors based on 2D structure or 3D conformation to predict activity. They have been successfully applied to pyrazole derivatives to identify key structural features that enhance EGFR kinase inhibitory activity.

5D-QSAR: This advanced methodology considers the induced-fit models of ligand-receptor binding, providing a more dynamic picture of the interaction. A 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors highlighted the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for activity.

Molecular Docking and Dynamics:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to understand binding modes and prioritize compounds for synthesis. Docking studies of pyrazole-linked pyrazoline derivatives identified their ability to bind to the ATP binding site of EGFR tyrosine kinase.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of binding interactions predicted by docking.

Machine Learning and AI: Machine learning algorithms can build predictive models from large chemical datasets, accelerating the identification of promising candidates. nih.gov These models can be used to predict ADME (absorption, distribution, metabolism, and excretion) properties, toxicity, and biological activity, helping to de-risk compounds early in the discovery pipeline.

Table 4: Computational Tools for Pyrazole Compound Optimization

| Tool | Function | Application Example |

|---|---|---|

| QSAR | Correlates chemical structure with biological activity to guide design. | Identifying key descriptors for EGFR inhibition by pyrazole derivatives. |

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a protein target. | Simulating the interaction of pyrazole-carboxamides with carbonic anhydrase. |

| Molecular Dynamics | Simulates the movement of atoms and molecules to assess complex stability. | Validating the stability of docked poses of pyrazole inhibitors in their target's active site. |

| Machine Learning | Builds predictive models from large datasets for activity, ADME, and toxicity. | Developing models to predict the anti-tubercular activity of pyrazoline scaffolds. nih.gov |

Q & A

Basic: What are the optimal synthetic routes for 4-(methylsulfonyl)-3-(o-tolyl)-1H-pyrazole, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The compound can be synthesized via cyclocondensation of β-keto sulfones with hydrazines, followed by sulfonylation. Key steps include:

- Cyclocondensation: Reacting o-tolyl-substituted β-keto sulfone derivatives with hydrazine hydrate in ethanol under reflux (60–80°C, 6–8 hrs) .

- Sulfonylation: Introducing the methylsulfonyl group using methylsulfonyl chloride in dichloromethane with a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

- Optimization: Yield improvements (>70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of precursor to hydrazine) and using inert atmospheres (N₂) to prevent oxidation .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Analysis:

- X-ray Crystallography: Resolve dihedral angles between the pyrazole ring and substituents (e.g., o-tolyl vs. methylsulfonyl groups) to assess steric effects. Hydrogen-bonding networks (e.g., N–H⋯O=S) stabilize the crystal lattice .

Advanced: How do electronic effects of the methylsulfonyl and o-tolyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Methylsulfonyl Group: Acts as a strong electron-withdrawing group (EWG), activating the pyrazole ring toward nucleophilic aromatic substitution (SNAr) at the 4-position. Example: Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄/K₂CO₃ in dioxane (90°C, 12 hrs) .

- o-Tolyl Group: Steric hindrance from the ortho-methyl group slows electrophilic substitution but stabilizes intermediates in Ullmann-type couplings. Computational DFT studies (B3LYP/6-31G*) show reduced electron density at the 5-position due to EWG effects .

Advanced: How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

Methodological Answer:

- Dose-Response Profiling: Use IC₅₀ assays (e.g., carbonic anhydrase IX inhibition ) alongside cytotoxicity screens (MTT assays on HEK-293 cells) to identify therapeutic windows.

- Structural Modifications: Compare analogs (e.g., replacing methylsulfonyl with carboxamide) to isolate target-specific effects. Molecular docking (AutoDock Vina) reveals that methylsulfonyl’s sulfone oxygen forms key H-bonds with CA IX’s Zn²⁺-binding residues .

- Data Normalization: Account for solvent effects (DMSO vs. aqueous buffers) on activity measurements .

Advanced: What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

Methodological Answer:

- pH Stability: Degradation occurs below pH 3 due to protonation of the pyrazole NH, leading to ring-opening. Buffered solutions (pH 5–7) with 0.1 M phosphate enhance stability .

- Oxidative Protection: Add antioxidants (e.g., BHT, 0.01% w/v) to reaction mixtures. Store compounds under argon at –20°C to prevent sulfone oxidation .

- Accelerated Stability Testing: Use HPLC-UV (λ = 254 nm) to monitor degradation products (e.g., sulfonic acid derivatives) under forced conditions (40°C/75% RH) .

Basic: What purification methods are effective for isolating high-purity this compound?

Methodological Answer:

- Column Chromatography: Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to separate unreacted hydrazine and sulfonylation byproducts. Rf ≈ 0.4 .

- Recrystallization: Dissolve crude product in hot methanol (60°C) and cool to –20°C for 12 hrs. Yields crystals with >98% purity (HPLC) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding to COX-2 (PDB: 3LN1) using GROMACS. The methylsulfonyl group shows strong van der Waals interactions with Val523 and His90 .

- QSAR Studies: Correlate substituent Hammett constants (σₚ for o-tolyl = –0.17) with inhibitory activity against kinases (e.g., JAK2) .

- ADMET Prediction: Tools like SwissADME assess logP (~2.8) and blood-brain barrier permeability (low), guiding drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.